molecular formula C16H18N2S B276006 2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine

2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine

Cat. No. B276006
M. Wt: 270.4 g/mol
InChI Key: MVAQBTMSSZDMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine, commonly known as 3-MMC, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its euphoric effects and availability on the internet.

Scientific Research Applications

3-MMC has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that 3-MMC has stimulant effects and increases the release of dopamine, norepinephrine, and serotonin in the brain. It has also been found to have an affinity for the serotonin transporter and the dopamine transporter.

Mechanism of Action

The mechanism of action of 3-MMC involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in the stimulant effects of the drug. The exact mechanism of action of 3-MMC is not fully understood, and further research is needed to elucidate its effects on the central nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-MMC include increased heart rate, blood pressure, and body temperature. It also leads to euphoria, increased energy, and a sense of well-being. However, prolonged use of 3-MMC can lead to adverse effects such as anxiety, paranoia, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-MMC in lab experiments include its availability, affordability, and ease of synthesis. However, the limitations include its potential for abuse and the lack of knowledge about its long-term effects on the body.

Future Directions

Future research on 3-MMC should focus on its effects on the central nervous system and its potential therapeutic applications. Studies should also investigate the long-term effects of 3-MMC on the body and its potential for addiction. Additionally, research should be conducted to develop safer and more effective stimulant drugs.

Synthesis Methods

The synthesis of 3-MMC involves the reaction of 3-methylthiophene-2-carboxylic acid with indole-3-carbaldehyde to form 2-(1H-indol-3-yl)-3-methylthiophene-2-carboxylic acid. This intermediate is then reduced with sodium borohydride to produce 2-(1H-indol-3-yl)-3-methylthiophene-2-carboxylic acid methyl ester. The final step involves the reductive amination of the methyl ester with 2-aminobenzylamine to produce 3-MMC.

properties

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine

InChI

InChI=1S/C16H18N2S/c1-12-7-9-19-16(12)11-17-8-6-13-10-18-15-5-3-2-4-14(13)15/h2-5,7,9-10,17-18H,6,8,11H2,1H3

InChI Key

MVAQBTMSSZDMCH-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNCCC2=CNC3=CC=CC=C32

Canonical SMILES

CC1=C(SC=C1)CNCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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